
3-(1,2-Benzisothiazolyl) ziprasidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Benzisothiazolyl) ziprasidone is a chemical compound that is an impurity of the high-affinity dopamine, serotonin, and α-adrenergic receptor ligand ziprasidone . It is characterized by the presence of a 1,2-benzisothiazole group attached to the dihydroindol-2-one portion of ziprasidone . This compound is primarily used in research settings to study the properties and effects of ziprasidone and its related impurities.
準備方法
The synthesis of 3-(1,2-Benzisothiazolyl) ziprasidone involves the reaction of 1-(1,2-benzisothiazol-3-yl) piperazine with 5-(2-haloethyl)-6-chloro-oxindole in the presence of a dispersing agent and a base in a solvent . The reaction conditions typically include refluxing the mixture in water with a neutralizing agent such as sodium carbonate . This process can be further optimized for industrial production by adjusting the reaction parameters to increase yield and purity.
化学反応の分析
3-(1,2-Benzisothiazolyl) ziprasidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzisothiazole or dihydroindol-2-one moieties.
科学的研究の応用
3-(1,2-Benzisothiazolyl) ziprasidone is used extensively in scientific research to study the pharmacological properties of ziprasidone and its impurities . It is particularly valuable in proteomics research, where it helps in understanding the interactions of ziprasidone with various receptors and enzymes . Additionally, this compound is used in the development of analytical methods for the detection and quantification of ziprasidone impurities in pharmaceutical formulations .
作用機序
The mechanism of action of 3-(1,2-Benzisothiazolyl) ziprasidone is closely related to that of ziprasidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism is believed to contribute to its antipsychotic effects by modulating neurotransmitter activity in the brain . The compound also interacts with other serotonin receptors, such as 5-HT1A and 5-HT2C, which may enhance its therapeutic effects and reduce side effects .
類似化合物との比較
3-(1,2-Benzisothiazolyl) ziprasidone is similar to other benzisothiazole derivatives, such as 1,2-benzisothiazol-3-ylcarboxylic acid and its esters . These compounds share the benzisothiazole core structure but differ in their substituents and pharmacological properties. Compared to other benzisothiazole derivatives, this compound is unique in its specific interaction with dopamine and serotonin receptors, making it particularly valuable in antipsychotic research .
生物活性
3-(1,2-Benzisothiazolyl) ziprasidone, a derivative of ziprasidone, is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention due to its unique pharmacological profile, which includes interactions with various neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its receptor binding affinities, therapeutic efficacy, and safety profile based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a benzisothiazole moiety linked to a piperazine derivative. The molecular formula is C28H24ClN5OS2, and it possesses both antipsychotic and potential antidepressant properties.
The pharmacological effects of this compound are attributed to its action on several key neurotransmitter systems:
- Dopamine Receptors : It exhibits a lower affinity for dopamine D2 receptors compared to other atypical antipsychotics, which may reduce the risk of extrapyramidal side effects.
- Serotonin Receptors : The compound shows high affinity for serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT1A, which contributes to its efficacy in treating mood disorders .
- Adrenergic and Histaminergic Receptors : It also interacts with adrenergic and histaminergic systems, influencing sedation and metabolic effects.
Receptor Binding Assays
Research indicates that this compound has a selective binding profile that enhances its therapeutic potential. In receptor binding assays:
- It demonstrated significant affinity for serotonin receptors (5-HT2A) with a Ki value indicating potent interaction.
- Its affinity for dopamine D2 receptors was comparatively lower than that of traditional antipsychotics like haloperidol .
Clinical Efficacy
Clinical studies have established the efficacy of ziprasidone in managing acute episodes of schizophrenia:
- Acute Mania : In placebo-controlled trials, ziprasidone significantly reduced symptoms in patients with acute mania associated with bipolar disorder. For instance, one study reported improvements in the Mania Rating Scale (MRS) and Clinical Global Impression (CGI) scores .
- Schizophrenia Treatment : Multiple trials showed that doses ranging from 80 mg to 160 mg per day resulted in significant improvements in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo .
Safety Profile
The safety profile of this compound is generally favorable:
- Extrapyramidal Symptoms : The incidence of movement disorders is notably low due to its unique receptor binding profile.
- Weight Gain : Compared to other atypical antipsychotics, it has a lower propensity for weight gain .
- Adverse Effects : Common side effects include mild dyspepsia and transient somnolence; however, serious adverse events are rare .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study A : A patient with treatment-resistant schizophrenia showed marked improvement after switching from olanzapine to ziprasidone. The patient experienced reduced positive symptoms without significant weight gain.
- Case Study B : In a cohort of bipolar disorder patients experiencing acute mania, those treated with ziprasidone exhibited rapid stabilization of mood symptoms within one week compared to those receiving placebo.
特性
IUPAC Name |
3-(1,2-benzothiazol-3-yl)-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5OS2/c29-21-16-22-20(25(28(35)30-22)26-18-5-1-3-7-23(18)36-31-26)15-17(21)9-10-33-11-13-34(14-12-33)27-19-6-2-4-8-24(19)37-32-27/h1-8,15-16,25H,9-14H2,(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWHMDQKVMOIAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4=NSC5=CC=CC=C54)C6=NSC7=CC=CC=C76 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-04-4 |
Source
|
Record name | 3-(1,2-Benzisothiazolyl) ziprasidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,2-BENZISOTHIAZOLYL) ZIPRASIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP8WE8Q7IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。